molecular formula C12H12N2O3S B12861410 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester

4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester

Cat. No.: B12861410
M. Wt: 264.30 g/mol
InChI Key: SSOJYHQDBSPUGO-UHFFFAOYSA-N
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Description

4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often employ environmentally benign approaches, such as microwave-assisted synthesis. This method not only improves the yield and purity of the product but also reduces the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

  • 2-Iminothiazolidine
  • 2-Methylidene-1,3-thiazolidin-4-one
  • Benzylidenethiazolidin-4-one

Uniqueness

What sets 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

InChI

InChI=1S/C12H12N2O3S/c1-14-10(15)7-18-12(14)13-9-5-3-8(4-6-9)11(16)17-2/h3-6H,7H2,1-2H3

InChI Key

SSOJYHQDBSPUGO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OC

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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